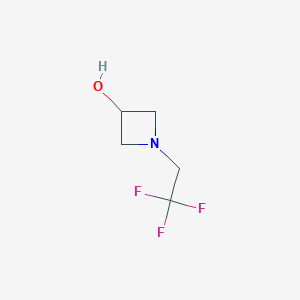

1-(2,2,2-Trifluoroethyl)azetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)3-9-1-4(10)2-9/h4,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYSYBCXJJTCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Azetidines

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol: A Core Scaffold for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs, prized for their ability to introduce three-dimensional character and improve properties like solubility and metabolic stability.[1][2] When combined with the strategic incorporation of fluorine, the resulting structures offer a powerful toolkit for drug development professionals.

This guide focuses on this compound, a key building block that masterfully combines the benefits of the rigid azetidine core with the potent electronic effects of a trifluoroethyl group. The trifluoroethyl moiety is known to enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and lower the basicity (pKa) of the adjacent nitrogen atom, which can mitigate off-target effects related to amine basicity.[3] The azetidin-3-ol portion provides a rigid scaffold with a hydroxyl group that can act as a hydrogen bond donor or a handle for further functionalization.[3][4] This unique combination makes it a highly sought-after intermediate in the synthesis of biologically active compounds, from enzyme inhibitors to receptor modulators.[4]

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and research. This compound is a compound designed for use in organic synthesis and drug discovery.[4][5]

Identity and Key Data

The core quantitative data for this compound are summarized in the table below. Predicted values, derived from computational models, provide useful estimates for experimental planning.

| Property | Value | Source |

| CAS Number | 1344365-71-4 | [4][5][6] |

| Molecular Formula | C₅H₈F₃NO | [4][5][6] |

| Molecular Weight | 155.12 g/mol | [4][6] |

| MDL Number | MFCD18309092 | [4] |

| Predicted Density | 1.372 ± 0.06 g/cm³ | [6] |

| Predicted Boiling Point | 123.9 ± 40.0 °C | [6] |

| Predicted pKa | 14.08 ± 0.20 | [6] |

Structural Elucidation and Spectroscopic Profile

While specific spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the methylene protons of the trifluoroethyl group. The CH₂ group adjacent to the trifluoromethyl (CF₃) group will appear as a quartet due to coupling with the three fluorine atoms. The protons on the azetidine ring will exhibit complex splitting patterns due to coupling with each other.

-

¹³C NMR: The carbon spectrum will show five distinct signals. The carbon of the CF₃ group will be split into a quartet by the fluorine atoms. The two methylene carbons and the two methine carbons of the azetidine ring will also be present.

-

¹⁹F NMR: A single, sharp signal, likely a triplet due to coupling with the adjacent CH₂ protons, is expected, confirming the presence of the CF₃ group.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 155.12. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7]

Part 2: Synthesis and Reactivity

The synthesis of this compound typically involves the N-alkylation of a pre-formed azetidin-3-ol core. This approach provides a reliable and scalable method for its production.

General Synthetic Workflow

The most direct synthetic route involves the reaction of azetidin-3-ol with a suitable 2,2,2-trifluoroethylating agent. A common and effective agent is 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), known for its high reactivity. The reaction is performed in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: N-Alkylation of Azetidin-3-ol

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Azetidin-3-ol hydrochloride (1 eq)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add azetidin-3-ol hydrochloride and dichloromethane.

-

Basification: Cool the suspension to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) dropwise. Rationale: DIPEA is a non-nucleophilic base used to free the azetidine nitrogen from its hydrochloride salt and to neutralize the acid generated during the reaction.

-

Alkylation: While maintaining the temperature at 0 °C, add 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise. Rationale: The triflate is a highly reactive electrophile, and slow addition at low temperature helps control the exothermic reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with water and brine. Rationale: The aqueous washes remove excess base, salts, and other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography to yield the pure this compound.

Chemical Reactivity Profile

The molecule possesses two primary sites of reactivity: the secondary alcohol at the C3 position and the tertiary amine of the azetidine ring.

Caption: Key reactivity pathways of the hydroxyl group.

-

O-Acylation/Etherification: The hydroxyl group can be readily acylated to form esters or alkylated to form ethers, providing a common route for attaching this scaffold to a larger molecule.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,2,2-trifluoroethyl)azetidin-3-one, which is another valuable synthetic intermediate.

-

N-Basicity: The trifluoroethyl group significantly reduces the basicity of the azetidine nitrogen compared to a simple N-alkyl azetidine. This modulation is critical in drug design to reduce potential interactions with biological targets that have acidic sites, thereby improving selectivity.

Part 3: Applications in Drug Discovery and Development

The unique structural and electronic features of this compound make it a privileged scaffold in medicinal chemistry.[1][3] Its incorporation into drug candidates can lead to significant improvements in their overall profile.

Role as a Bioisostere and sp³-Rich Scaffold

Modern drug discovery has seen a trend of "escaping flatland," moving away from flat, aromatic molecules towards more three-dimensional, sp³-rich structures.[1] Saturated heterocycles like azetidine are ideal for this purpose.

-

Improved Pharmacokinetics: The rigid, three-dimensional nature of the azetidine ring can lead to better binding selectivity and improved pharmacokinetic properties compared to more flexible or planar analogs.[1]

-

Vector for Diversification: The hydroxyl group provides a reliable attachment point for linking the scaffold to other pharmacophores, allowing for systematic exploration of the surrounding chemical space in structure-activity relationship (SAR) studies.

Impact of the Trifluoroethyl Group

The trifluoroethyl substituent is not merely a passive component; it actively modulates the molecule's properties.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug.[4]

-

Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[4]

-

Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity.

This building block is frequently used in the design of inhibitors and modulators for various biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).[4]

Part 4: Safety, Handling, and Storage

Proper handling of all chemical reagents is crucial for laboratory safety. While a specific safety data sheet (SDS) for this compound is not publicly detailed, guidelines can be established based on the known hazards of its constituent functional groups: azetidines and fluoroalcohols.[8][9][10]

Hazard Profile and Precautionary Measures

| Hazard Category | Recommended Precaution | First Aid Measures |

| Eye Contact | Wear tightly fitting safety goggles and a face shield.[8] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[8][10] |

| Skin Contact | Wear protective gloves and impervious clothing.[9] | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] |

| Inhalation | Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[8][9] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[10] |

| Ingestion | Do not eat, drink or smoke when using this product.[9] | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[8][10] |

Storage and Disposal

-

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] A recommended storage temperature is 2-8°C.[4] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[8][11]

Conclusion

This compound stands as a testament to the power of rational molecular design. It is more than a simple intermediate; it is a carefully crafted building block that provides solutions to many challenges faced in modern drug discovery. By combining the conformational rigidity and sp³-rich character of the azetidine ring with the metabolic stability and unique electronic properties of the trifluoroethyl group, this compound offers researchers a reliable and effective tool to create the next generation of therapeutic agents. Its continued application will undoubtedly contribute to the development of safer and more effective medicines.

References

-

This compound - ChemBK. (n.d.). Retrieved January 20, 2026, from [Link]

-

SAFETY DATA SHEET. (2014, April 29). Retrieved January 20, 2026, from [Link]

-

SAFETY DATA SHEET. (2024, June 6). Retrieved January 20, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

-

SAFETY DATA SHEET. (2014, April 29). Retrieved January 20, 2026, from [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

- US6207822B1 - Process for the synthesis of azetidinones - Google Patents. (n.d.).

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved January 20, 2026, from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. 1344365-71-4 | this compound - Moldb [moldb.com]

- 6. chembk.com [chembk.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. axalta.com [axalta.com]

1-(2,2,2-Trifluoroethyl)azetidin-3-ol CAS number and identifiers

An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)azetidin-3-ol: A Core Moiety in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will delve into its unique structural attributes, physicochemical properties, and strategic importance in the design of novel therapeutics. This document explores the synthetic rationale for its preparation, key analytical characterization methods, and its application in developing advanced pharmaceutical agents. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the advantageous properties of this scaffold to address challenges in modern drug design, such as optimizing metabolic stability and target affinity.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a strained four-membered azetidine ring N-substituted with a trifluoroethyl group and hydroxylated at the 3-position. These features confer a unique combination of properties that are highly sought after in pharmaceutical development.

| Identifier | Value | Source |

| CAS Number | 1344365-71-4 | [1][2] |

| Molecular Formula | C₅H₈F₃NO | [1][2] |

| Molecular Weight | 155.12 g/mol | [2] |

| MDL Number | MFCD18309092 | [2] |

| Predicted Density | 1.372 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 123.9 ± 40.0 °C | [1] |

| Storage Temperature | 2-8°C | [2] |

Strategic Importance in Medicinal Chemistry

The azetidine scaffold has emerged as a "privileged" motif in drug discovery, offering an escape from the "flatland" of aromatic ring systems and providing a sp³-rich character that often leads to improved developability.[3][4] The specific combination of functional groups in this compound makes it a particularly powerful building block.

-

Azetidine Ring: This strained four-membered ring provides a rigid, three-dimensional exit vector for substituents, allowing for precise spatial orientation when binding to a biological target. Compared to its larger pyrrolidine and piperidine homologs, the azetidine ring can offer superior pharmacokinetic properties.[5]

-

2,2,2-Trifluoroethyl Group: The introduction of this moiety is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[5] The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the azetidine nitrogen. This can be crucial for mitigating off-target effects, such as hERG channel binding, and improving oral bioavailability by reducing clearance. Furthermore, the trifluoromethyl group often enhances metabolic stability by blocking potential sites of oxidative metabolism.[2] It also increases the molecule's lipophilicity, which can improve cell membrane permeability.[2]

-

3-Hydroxyl Group: The hydroxyl group serves as a critical hydrogen bond donor and acceptor, enabling strong and specific interactions with protein targets like enzymes and receptors.[2] It also provides a versatile synthetic handle for further functionalization, allowing for the attachment of other pharmacophoric elements.

The interplay of these three components creates a scaffold that can simultaneously improve potency, selectivity, and pharmacokinetic profiles, making it an invaluable tool for lead optimization.

Caption: Key structural features and their impact on drug properties.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via the N-alkylation of azetidin-3-ol. This reaction requires a suitable trifluoroethylating agent and a base to neutralize the acid generated during the reaction.

Proposed Synthetic Workflow:

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established N-alkylation methodologies for azetidines.

-

Reaction Setup: To a stirred solution of azetidin-3-ol (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile, 0.1 M) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

-

Causality: An aprotic solvent is chosen to avoid side reactions with the electrophile. A non-nucleophilic base is critical to prevent the base itself from competing with the azetidine nitrogen in attacking the alkylating agent. Cooling the reaction controls the initial exotherm.

-

-

Addition of Alkylating Agent: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.1 eq.) dropwise to the cooled solution.

-

Causality: Triflate is an excellent leaving group, making the trifluoroethylating agent highly reactive and driving the reaction to completion efficiently, often at low temperatures.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic and Analytical Data

The structural identity and purity of this compound are confirmed using standard analytical techniques. Spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from various chemical suppliers and databases.[6]

-

¹H NMR: Will show characteristic signals for the trifluoroethyl group (a quartet for the CH₂ adjacent to the CF₃) and the diastereotopic protons on the azetidine ring.

-

¹³C NMR: Will confirm the presence of five distinct carbon atoms, with the CF₃ carbon appearing as a quartet due to C-F coupling.

-

Mass Spectrometry (ESI+): Will show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of 155.12.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for constructing more complex drug candidates.[2] Its utility spans numerous therapeutic areas.

-

Enzyme Inhibitors: The rigid scaffold and hydrogen bonding hydroxyl group make it ideal for designing potent and selective enzyme inhibitors, such as kinases or proteases.

-

Receptor Modulators: It is used to build ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors where precise 3D orientation is key for activity.

-

Scaffold Decoration: The molecule serves as a core structure that can be readily elaborated at the hydroxyl position to explore structure-activity relationships (SAR) and optimize lead compounds. Several approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature azetidine motifs to enhance their pharmacokinetic profiles.[4]

The growing number of patents and publications featuring substituted azetidines underscores their increasing importance and the role of building blocks like this compound in advancing the frontiers of pharmaceutical innovation.[7][8]

Safety and Handling

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to ensure long-term stability.[2]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

References

-

ChemBK. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Gelin, M., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

- Google Patents. (2000).

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

Organic Syntheses. Azetidine. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(1344365-71-4) 1H NMR spectrum [chemicalbook.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

1-(2,2,2-Trifluoroethyl)azetidin-3-ol molecular structure and conformation

An In--Depth Technical Guide to the Molecular Structure and Conformational Analysis of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational principles of azetidine stereochemistry, the influence of fluoroalkyl substituents, and established analytical methodologies to predict its conformational behavior. The guide delves into the inherent puckered nature of the azetidine ring and the conformational preferences dictated by the N-(2,2,2-trifluoroethyl) and C3-hydroxyl groups. Detailed, field-proven protocols for computational modeling (Density Functional Theory), Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography are provided to enable researchers to definitively characterize this and structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced stereochemical properties of substituted azetidines in rational drug design.

Introduction

Substituted azetidines are recognized as valuable building blocks in modern drug discovery. The four-membered saturated nitrogen heterocycle, while synthetically challenging to access due to inherent ring strain, offers a unique three-dimensional geometry that can be exploited to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The introduction of substituents onto the azetidine core allows for fine-tuning of properties such as basicity, lipophilicity, and metabolic stability.

This compound is a prime example of a strategically functionalized azetidine. The trifluoroethyl group at the nitrogen atom is known to enhance lipophilicity and metabolic stability, while the hydroxyl group at the 3-position provides a crucial site for hydrogen bonding interactions with biological targets.[3][4] The overall three-dimensional shape, or conformation, of this molecule is a critical determinant of its biological activity, as it governs how the molecule presents its functional groups for interaction with enzymes and receptors. An in-depth understanding of its conformational preferences is therefore paramount for its effective application in drug design.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a central azetidine ring with two key substituents that dictate its overall properties.

The Azetidine Core: Inherent Ring Strain and Puckered Nature

The azetidine ring is a four-membered heterocycle containing one nitrogen and three carbon atoms.[5] Unlike planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate torsional strain.[6][7] This puckering is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be approximately 37° in the gas phase.[7][8] This inherent puckering creates two distinct substituent positions at the C3 carbon: pseudo-axial and pseudo-equatorial.

Key Substituents and Their Electronic and Steric Properties

-

The N-(2,2,2-Trifluoroethyl) Group: The trifluoroethyl group is a bulky and strongly electron-withdrawing substituent. The high electronegativity of the fluorine atoms polarizes the C-F bonds, which can influence the electronic properties of the azetidine nitrogen.[9] Sterically, the trifluoroethyl group is significantly larger than a hydrogen atom and will influence the conformational equilibrium of the azetidine ring and the barrier to nitrogen inversion.

-

The C3-Hydroxyl Group: The hydroxyl group is a relatively small, polar substituent capable of acting as both a hydrogen bond donor and acceptor. Its orientation (pseudo-axial or pseudo-equatorial) will be a key determinant of the molecule's overall shape and its potential for intermolecular and intramolecular interactions.

Predicted Conformational Landscape

The conformational landscape of this compound is primarily defined by the puckering of the azetidine ring and the orientation of its substituents.

Azetidine Ring Puckering: Axial vs. Equatorial Conformations of the C3-Hydroxyl Group

The puckered azetidine ring allows for two primary conformations of the C3-hydroxyl group: pseudo-axial and pseudo-equatorial. In the absence of other overwhelming interactions, substituents on a four-membered ring generally prefer the equatorial position to minimize steric clashes with the other ring atoms.[6] Therefore, it is predicted that the conformer with the pseudo-equatorial hydroxyl group will be lower in energy.

Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers.

Influence of the N-(2,2,2-Trifluoroethyl) Substituent on Ring Conformation and Nitrogen Inversion

The bulky N-(2,2,2-trifluoroethyl) group is expected to have a significant impact on the ring's conformation. It can influence the degree of ring puckering and may also affect the energy barrier for nitrogen inversion, a process where the nitrogen atom and its substituent move through the plane of the three attached atoms. The electron-withdrawing nature of the trifluoroethyl group can also modulate the basicity of the nitrogen atom.[9]

Intramolecular Interactions: Potential for Hydrogen Bonding

An intriguing possibility is the formation of an intramolecular hydrogen bond between the C3-hydroxyl group (as a donor) and one of the fluorine atoms of the trifluoroethyl group (as an acceptor). While C-F bonds are not strong hydrogen bond acceptors, such interactions have been observed and can influence conformational preferences.[9] This would likely occur in the conformer where the hydroxyl group is oriented towards the trifluoroethyl group.

Summary of Predicted Low-Energy Conformers

Based on the principles discussed, the most stable conformer of this compound is predicted to have a puckered azetidine ring with the C3-hydroxyl group in a pseudo-equatorial orientation. The potential for a minor, but present, pseudo-axial conformer should also be considered, especially if intramolecular hydrogen bonding provides a stabilizing interaction.

Methodologies for Conformational Analysis

To definitively determine the conformational preferences of this compound, a combination of computational modeling and experimental verification is essential.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Foreword: The Strategic Value of Trifluoroethylated Azetidines in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Trifluoroethylated Azetidine Derivatives

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity and improve physicochemical properties compared to more flexible acyclic analogues or larger heterocyclic systems.[1] The strategic incorporation of a trifluoroethyl group (—CH₂CF₃) onto this scaffold represents a significant advancement in molecular design. This modification is not merely an incremental change; it is a deliberate tactic to modulate key pharmacological parameters. The strong electron-withdrawing nature of the trifluoromethyl group can lower the basicity (pKa) of the azetidine nitrogen, which is often crucial for mitigating off-target effects, particularly hERG channel interactions. Furthermore, the trifluoroethyl moiety can enhance metabolic stability by blocking potential sites of oxidation and improve membrane permeability, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[3]

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of trifluoroethylated azetidine derivatives. We will dissect the causal relationships behind their mechanisms of action, provide validated experimental protocols for their evaluation, and present a forward-looking perspective on their role in developing next-generation therapeutics.

Synthetic Access to the Trifluoroethylated Azetidine Core

The rational design of novel therapeutics is predicated on the accessible synthesis of the core chemical scaffolds. The construction of 2-(trifluoromethyl)azetidines has been a subject of significant investigation, with strain-release reactions of highly strained intermediates like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) emerging as a powerful strategy.[3] This approach allows for the stereospecific introduction of various substituents, enabling comprehensive structure-activity relationship (SAR) studies.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing diversely substituted trifluoroethylated azetidines from ABB intermediates. This strategy's value lies in its modularity; different nucleophiles and electrophiles can be employed in the strain-release and functionalization steps to rapidly generate a library of analogues.

Caption: Generalized synthetic workflow for 2-(trifluoromethyl)azetidines via strain-release of ABB intermediates.

Key Biological Targets and Therapeutic Applications

The trifluoroethylated azetidine scaffold has shown significant promise across multiple therapeutic areas, primarily due to its ability to serve as a bioisostere for other groups and its favorable pharmacokinetic properties.

Central Nervous System (CNS) Disorders: FAAH and MAGL Inhibition

A prominent application of this scaffold is in the development of inhibitors for enzymes that regulate endocannabinoid signaling, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[4][5] The endocannabinoid system is a critical modulator of pain, inflammation, and mood.[6]

-

Mechanism of Action (FAAH Inhibition): FAAH is a serine hydrolase responsible for the degradation of anandamide (AEA).[7] Many inhibitors, including those based on azetidine carbamates, act by covalently modifying the catalytic serine residue (Ser241) in the enzyme's active site.[4][7] The trifluoroethyl group can enhance the electrophilicity of an adjacent carbonyl group, promoting this covalent interaction. Furthermore, the azetidine ring itself can orient the molecule optimally within the binding pocket. Inhibition of FAAH raises endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[6]

Caption: Mechanism of action for azetidine-based FAAH inhibitors in modulating endocannabinoid signaling.

-

MAGL Inhibition: Similarly, azetidine carboxylates have been developed as potent inhibitors of MAGL, the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] Radiolabeled versions of these inhibitors have been used in PET imaging studies to investigate enzyme kinetics and occupancy in vivo, demonstrating their utility as both therapeutic candidates and research tools.[5]

Oncology

Fluorinated azetidines, particularly azetidin-2-ones (β-lactams), have been investigated as anticancer agents. While distinct from trifluoroethylated derivatives, the underlying principles are relevant. For instance, fluorinated β-lactam analogues of combretastatin A-4 have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[8] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

Novel TZT-1027 analogues incorporating a 3-aryl-azetidine moiety have also shown excellent antiproliferative activities in the nanomolar range against lung (A549) and colon (HCT116) cancer cell lines.[9] In another study, thiourea-azetidine hybrids were designed as VEGFR-2 inhibitors, with some compounds showing potent cytotoxicity against various cancer cell lines, including prostate (PC3) and kidney (786-O).[10]

Infectious Diseases

Bicyclic azetidines have emerged as a promising new class of antimalarials that target the Plasmodium falciparum phenylalanyl-tRNA synthetase.[11] One such compound, BRD3914, demonstrated the ability to clear the parasite in infected mice after four oral doses, resulting in a durable cure.[11][12] The development of efficient synthetic routes, such as Pd-catalyzed C(sp³)–H arylation, has been critical to accessing these complex stereochemically defined molecules.[12]

Pharmacokinetic Considerations

The success of a drug candidate is critically dependent on its pharmacokinetic (PK) profile. The incorporation of the trifluoroethylated azetidine motif is a deliberate strategy to optimize these properties.[1][3]

| Property | Influence of Trifluoroethylated Azetidine Moiety | Rationale & Causality |

| Metabolic Stability | Generally Increased | The C-F bond is exceptionally strong, and the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life (t½).[1] |

| Lipophilicity | Increased | Fluorine is highly lipophilic. This can enhance membrane permeability and absorption but must be balanced to maintain adequate solubility. |

| Aqueous Solubility | Variable / Potentially Decreased | Increased lipophilicity can reduce aqueous solubility. Careful molecular design is needed to balance this effect, for instance, by incorporating polar functional groups elsewhere in the molecule. |

| pKa of Azetidine N | Decreased | The strong inductive effect of the CF₃ group withdraws electron density, making the azetidine nitrogen less basic. This can reduce off-target ion channel interactions and improve the PK profile.[3] |

| CNS Penetration | Potentially Increased | The combination of increased lipophilicity and potentially reduced efflux by transporters (due to altered pKa and shape) can favor penetration across the blood-brain barrier, which is desirable for CNS targets.[13][14] |

Key Experimental Protocols

To ensure scientific integrity, protocols must be robust and self-validating. The following sections detail validated methodologies for assessing the biological activity of trifluoroethylated azetidine derivatives.

Protocol 1: In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the potency (IC₅₀) of test compounds against human FAAH.

Principle: The assay uses a fluorogenic substrate that is non-fluorescent until cleaved by FAAH. The rate of fluorescence increase is proportional to enzyme activity. Inhibitors will decrease this rate.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

Fluorogenic FAAH Substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., URB597)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 380-400 nm, Emission: 450-465 nm)

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the wells of the 384-well plate. For control wells, dispense 1 µL of DMSO (100% activity) or 1 µL of the positive control inhibitor (0% activity).

-

Enzyme Preparation: Dilute recombinant human FAAH to the desired concentration (e.g., 2X final concentration) in cold FAAH Assay Buffer.

-

Enzyme Addition & Pre-incubation: Add 25 µL of the diluted FAAH solution to each well containing the compounds or DMSO. Mix gently by tapping the plate.

-

Pre-incubation (Causality Check): Incubate the plate for a defined period (e.g., 30 minutes) at room temperature. This step is crucial for covalent or slow-binding inhibitors to allow time for the interaction with the enzyme to occur before introducing the substrate.[15]

-

Substrate Preparation: Dilute the FAAH substrate to its working concentration (e.g., 2X final concentration, typically around its Km value) in FAAH Assay Buffer.

-

Initiate Reaction: Add 25 µL of the diluted substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 30°C. Measure the fluorescence intensity every 60 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - [Rate_Test - Rate_Bkgd] / [Rate_High - Rate_Bkgd]), where "High" is the DMSO control and "Bkgd" is a no-enzyme control.

-

Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation System:

-

Positive Control: The IC₅₀ of the standard inhibitor (URB597) should fall within the historically accepted range for the assay.

-

Z'-factor: The Z'-factor, calculated from the high and low controls, should be > 0.5, indicating a robust and reliable assay window.

-

Linearity: The reaction rate for the uninhibited enzyme should be linear over the measurement period.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test Compounds (dissolved in DMSO)

-

Positive Control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear, flat-bottom plates

-

Absorbance plate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) controls and a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. The 72-hour period is chosen to allow for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Normalize the data: % Viability = 100 * (Abs_Test / Abs_Vehicle).

-

Plot % Viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the IC₅₀ or EC₅₀ value.

-

Future Directions and Concluding Remarks

The trifluoroethylated azetidine scaffold is a testament to the power of fluorine chemistry in modern drug design. Its unique combination of conformational constraint and tailored electronic properties has unlocked new potential in targeting challenging biological systems.

Future research in this area should focus on:

-

Expanding Chemical Space: Developing novel synthetic methodologies to access a wider diversity of stereochemically complex and densely functionalized azetidines.[13][14]

-

New Biological Targets: Moving beyond the well-explored areas of CNS and oncology to investigate the potential of these derivatives in other fields, such as inflammation and metabolic diseases.

-

Covalent and Targeted Therapeutics: Designing next-generation inhibitors that can form highly specific covalent bonds with non-catalytic residues or be incorporated into targeted drug delivery systems.

-

PET Tracer Development: Leveraging the favorable PK properties of these scaffolds to create more sensitive and specific PET imaging agents for in vivo target engagement studies and clinical diagnostics.[5]

References

-

Muncipinto, G., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. DASH (Harvard). [Link]

-

Gasser, F., et al. (2022). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

-

Al-Humaidi, J. Y., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals. [Link]

-

Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. The Journal of Organic Chemistry. [Link]

-

Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Barglow, K. T., & Cravatt, B. F. (2007). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry. [Link]

- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.

-

Wu, Z., et al. (2018). In Vitro and in Vivo Evaluation of C-11-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies. Journal of Medicinal Chemistry. [Link]

-

Muncipinto, G., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation. Journal of the American Chemical Society. [Link]

-

Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin. [Link]

-

Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Semantic Scholar. [Link]

-

Xu, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

-

Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

-

Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

-

Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products. [Link]

-

Sridhar, A., et al. (2011). Synthesis and determination of biological activities of new series of azetidinones. ResearchGate. [Link]

-

Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

-

Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Semantic Scholar. [Link]

-

Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry. [Link]

-

Utenova, B. T., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. The Journal of Organic Chemistry. [Link]

-

Favia, A. D., et al. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]

-

Zvonok, N., et al. (2010). Time-dependent FAAH inhibition. ResearchGate. [Link]

-

Boger, D. L. (2004). α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Scilit. [Link]

-

Angell, C. A., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC. [Link]

-

Sharma, D., et al. (2022). Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. PMC. [Link]

-

Egorov, M. P., et al. (2022). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules. [Link]

-

Campolo, M., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences. [Link]

-

Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

-

Al-Ostoot, F. H., et al. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Naora, K., et al. (1994). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and in Vivo Evaluation of C-11-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies [umu.diva-portal.org]

- 6. mdpi.com [mdpi.com]

- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Azetidin-3-ols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1][2] Among its derivatives, substituted azetidin-3-ols have garnered significant attention due to their unique conformational constraints and their utility as versatile building blocks for complex bioactive molecules.[3] This in-depth technical guide provides a comprehensive historical perspective on the discovery and synthetic evolution of substituted azetidin-3-ols. We will explore the initial forays into the synthesis of this strained ring system, the development of more robust and stereoselective methodologies, and the impact of these advancements on drug discovery. This guide will serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering insights into the strategic synthesis of this important class of compounds.

Introduction: The Allure of the Strained Ring

The azetidine moiety, characterized by its strained four-membered ring, imparts unique structural and electronic properties to molecules.[2] This inherent ring strain, while posing synthetic challenges, also offers opportunities for novel chemical transformations and the creation of conformationally restricted analogues of larger ring systems.[2] The introduction of a hydroxyl group at the 3-position further enhances the synthetic utility of the azetidine scaffold, providing a handle for diverse functionalization.[3] Substituted azetidin-3-ols have emerged as key intermediates in the synthesis of a wide range of biologically active compounds, including antibacterial agents and central nervous system modulators.[1][4] More recently, they have found application as linkers in innovative therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6]

Early Forays: Conquering the Synthetic Challenge

The synthesis of the azetidine ring system was historically fraught with difficulties due to the inherent ring strain. Early methods often suffered from low yields and limited substrate scope. One of the pioneering reports on the synthesis of azetidin-3-ols was published in 1966, laying the groundwork for future investigations.[7] A notable early patent from 1972 described the synthesis of 3-azetidinols, highlighting their potential as CNS stimulants and blood pressure-lowering agents.[8] These initial approaches often involved intramolecular cyclization of γ-amino alcohols bearing a suitable leaving group.

A common early strategy involved the cyclization of 1,3-aminoalcohols. A representative reaction scheme is depicted below:

Caption: Early synthetic approach to azetidin-3-ols.

These early methods, while foundational, often required harsh reaction conditions and were not amenable to the synthesis of stereochemically pure compounds. The development of more efficient and stereoselective methods was a critical step forward in unlocking the full potential of the azetidin-3-ol scaffold.

The Modern Era: Rise of Stereoselective Syntheses

The demand for enantiomerically pure compounds in drug discovery spurred the development of stereoselective methods for the synthesis of substituted azetidin-3-ols. A significant advancement came with the use of chiral auxiliaries and asymmetric catalysis.

Chiral Pool and Auxiliary-Based Approaches

One effective strategy involves the use of readily available chiral starting materials, such as amino acids, to construct the azetidine ring with defined stereochemistry. Another approach utilizes chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, the use of chiral sulfinamides has been shown to be effective in the stereoselective synthesis of C-2 substituted azetidines.[2]

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents a major leap forward in the synthesis of chiral azetidin-3-ols. These methods offer high enantioselectivity and atom economy. A notable example is the gold-catalyzed intermolecular oxidation of alkynes for the flexible and stereoselective synthesis of chiral azetidin-3-ones, which can then be reduced to the corresponding azetidin-3-ols.[9][10] This approach avoids the use of toxic and potentially explosive diazo compounds, which were common in earlier syntheses of azetidin-3-ones.[9]

Caption: Gold-catalyzed stereoselective synthesis of azetidin-3-ols.

More recently, lanthanide catalysts, such as La(OTf)₃, have been employed for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford substituted azetidines, including those with a hydroxyl group.[11][12] This method demonstrates high yields and tolerance for various functional groups.[11][12]

Synthetic Protocols: Key Methodologies

Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is an improved process for the preparation of a key intermediate for more complex azetidine derivatives.

Step 1: Reaction Setup

-

To a solution of 1,3-dichloro-2-propanol in a suitable organic solvent (e.g., toluene), add benzhydrylamine.

-

The reaction is typically carried out at elevated temperatures.

Step 2: Cyclization

-

The intermediate chloroamine undergoes intramolecular cyclization upon treatment with a base (e.g., sodium hydroxide) to form 1-benzhydrylazetidin-3-ol.

Step 3: Workup and Purification

-

The reaction mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by crystallization or chromatography.

For a detailed procedure and identification of process-related impurities, refer to Organic Process Research & Development2010 , 14 (4), 931-935.[13]

Protocol: Deprotection of N-Boc-3-hydroxyazetidine

This is a common final step to obtain the free azetidin-3-ol.

Step 1: Reaction Setup

-

Dissolve N-Boc-3-hydroxyazetidine in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Cool the solution in an ice bath.

Step 2: Deprotection

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise to the stirred solution.[14]

Step 3: Workup

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The solvent and excess acid are removed under reduced pressure to yield the azetidin-3-ol salt.

Data Summary: Comparison of Synthetic Routes

| Method | Key Reagents | Stereocontrol | Advantages | Disadvantages |

| Early Intramolecular Cyclization | γ-amino alcohols, sulfonyl chlorides, base | None | Simple concept | Harsh conditions, low yields, no stereocontrol |

| Gold-Catalyzed Oxidation | N-propargylsulfonamides, Gold catalyst, oxidant | High | Mild conditions, high stereoselectivity, avoids toxic reagents | Cost of gold catalyst |

| La(OTf)₃-Catalyzed Aminolysis | cis-3,4-epoxy amines, La(OTf)₃ | Substrate-dependent | High yields, good functional group tolerance | Requires synthesis of epoxy amine precursor |

Conclusion and Future Outlook

The journey of substituted azetidin-3-ols from a synthetic challenge to a valuable tool in drug discovery is a testament to the ingenuity of organic chemists. The development of robust and stereoselective synthetic methods has been instrumental in this transformation. As our understanding of the biological significance of conformationally constrained molecules grows, the demand for novel and diverse substituted azetidin-3-ols is expected to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, including biocatalytic approaches and novel C-H functionalization strategies, to further expand the accessible chemical space of this privileged scaffold.

References

-

A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. [Link]

-

Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

-

Synthesis of azetidin-3-ols. Sci-Hub. [Link]

- US3668196A - 3-azetidinols.

-

Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC - PubMed Central. [Link]

-

A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. PubMed. [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC - PubMed Central. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. [Link]

-

Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. CAS 45347-82-8: azetidin-3-ol | CymitQuimica [cymitquimica.com]

- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidin-3-ol | 45347-82-8 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sci-Hub. Synthesis of azetidin-3-ols / Chemical Communications (London), 1966 [sci-hub.ru]

- 8. US3668196A - 3-azetidinols - Google Patents [patents.google.com]

- 9. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 12. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

physicochemical characteristics of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic building block of significant interest to the pharmaceutical industry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural rationale behind its utility, focusing on the synergistic effects of the strained azetidine ring and the electron-withdrawing trifluoroethyl group. Key parameters critical for drug development—solubility, lipophilicity (logP), and ionization constant (pKa)—are discussed in detail, complete with validated methodologies for their determination.

Introduction: A Molecule of Strategic Importance

This compound has emerged as a valuable scaffold in modern medicinal chemistry. Its structure uniquely combines two key pharmacophoric elements: a four-membered azetidine ring and a trifluoroethyl substituent. This combination imparts a compelling set of properties that can address common challenges in drug design, such as improving metabolic stability, solubility, and membrane permeability.[1][2]

The azetidine ring , a nitrogen-containing heterocycle, provides a conformationally rigid, sp³-rich core.[2] Unlike more flexible aliphatic chains, this strained four-membered ring system offers a defined three-dimensional geometry, which can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[3] The presence of the nitrogen atom also serves as a key site for further chemical modification.

The 2,2,2-trifluoroethyl group is a powerful modulator of physicochemical properties. The trifluoromethyl (CF₃) moiety is highly electronegative and lipophilic, often introduced to enhance metabolic stability by blocking potential sites of oxidation.[4][5] Its incorporation can significantly influence a molecule's lipophilicity, membrane permeability, and binding affinity, making it a staple in the medicinal chemist's toolkit for optimizing pharmacokinetic profiles.[4][6]

Finally, the 3-hydroxyl group provides a crucial hydrogen bond donor, which can facilitate specific interactions with protein targets and improve aqueous solubility. This guide will dissect these components to provide a holistic understanding of the molecule's behavior and equip researchers with the practical knowledge to leverage its potential.

Core Physicochemical Profile

A summary of the key identifying and physical properties of this compound is presented below. It is critical to note that several of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source |

| CAS Number | 1344365-71-4 | [7] |

| Molecular Formula | C₅H₈F₃NO | [7] |

| Molecular Weight | 155.12 g/mol | [1][7] |

| Predicted Density | 1.372 ± 0.06 g/cm³ | [7] |

| Predicted Boiling Point | 123.9 ± 40.0 °C | [7] |

| Predicted pKa | 14.08 ± 0.20 | [7] |

Key Parameters in Drug Discovery & Development

The journey of a drug candidate from discovery to clinical use is heavily dictated by its physicochemical properties. For this compound, three parameters are of paramount importance: aqueous solubility, lipophilicity (logP), and the ionization constant (pKa). Understanding and accurately measuring these properties is essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

Causality & Importance: Solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates.[8] Solubility testing is therefore performed early in the discovery process to flag compounds that may present formulation challenges.[8] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's behavior.[8]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining equilibrium (thermodynamic) solubility, which measures the maximum concentration of a compound that can be dissolved in a medium under equilibrium conditions.[8][9]

Workflow Diagram: Shake-Flask Solubility

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid must be visible.[9]

-

Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]

-

Sample Separation: After equilibration, carefully separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by drawing off the supernatant, or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a series of dilutions of the supernatant with the mobile phase. Analyze these solutions using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.

-

Validation: To confirm that equilibrium was reached, the process can be repeated with a longer incubation time (e.g., 72 hours). The solubility value should remain consistent.

Lipophilicity (logP)

Causality & Importance: Lipophilicity, the "greasiness" of a molecule, is a key factor influencing its ability to cross biological membranes, its binding to plasma proteins, and its potential for toxicity. It is quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[10] For convenience, this is expressed on a logarithmic scale (logP).[10] For ionizable molecules, the distribution coefficient (logD) is measured at a specific pH and accounts for both ionized and neutral species. An optimal logP/logD value (often between 1 and 3) is a common goal in drug design.[11]

Experimental Protocol: logP Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for logP measurement, which is considered highly accurate when performed correctly.[12]

Workflow Diagram: Shake-Flask logP Determination

Caption: Workflow for Shake-Flask logP Measurement.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 PBS) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of this compound in the pre-saturated aqueous buffer. The concentration should be well below its aqueous solubility limit.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for several minutes to facilitate the partitioning of the compound between the two phases. Allow the mixture to stand undisturbed until the two phases have clearly separated.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated using the formula: logP = log10 (Concentration in n-octanol / Concentration in aqueous phase).

Ionization Constant (pKa)

Causality & Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[13] It is a fundamental property that governs a compound's solubility, lipophilicity, and receptor binding at different physiological pH values. For this compound, the azetidine nitrogen is basic and will be protonated at low pH. Knowing the pKa is crucial for predicting its charge state in different body compartments (e.g., stomach at pH ~2 vs. intestine at pH ~6-7.4).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values for compounds with sufficient solubility.[14] It involves monitoring the pH of a solution as a titrant (an acid or base) is added incrementally.[15]

Workflow Diagram: Potentiometric pKa Determination

Caption: Workflow for Potentiometric pKa Measurement.

Step-by-Step Methodology:

-

Preparation: Dissolve a precise amount of this compound in high-purity water to create a solution of known concentration (e.g., 1-10 mM).

-

Initial pH Adjustment: Since the azetidine nitrogen is basic, the titration will involve adding a standardized base (e.g., 0.1 M NaOH) to the protonated form. Therefore, first, adjust the pH of the solution to ~2 by adding a small amount of standardized acid (e.g., 0.1 M HCl) to ensure the nitrogen is fully protonated.

-

Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer. Incrementally add the standardized NaOH solution using a precision burette.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a steep inflection point, which is the equivalence point.

-

pKa Determination: Determine the volume of NaOH required to reach the equivalence point. The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH needed to reach the equivalence point has been added).[15]

Conclusion

This compound is a strategically designed building block whose physicochemical properties are finely tuned for applications in drug discovery. The interplay between its rigid, sp³-rich azetidine core and the metabolically robust, lipophilic trifluoroethyl group provides a powerful platform for developing novel therapeutics. The hydroxyl group further enhances its utility by providing a key point for hydrogen bonding interactions. An accurate and early determination of its solubility, lipophilicity, and pKa, using the validated protocols described herein, is a non-negotiable step in harnessing its full potential and mitigating late-stage development risks. This guide serves as a foundational resource for scientists aiming to incorporate this promising scaffold into their research and development pipelines.

References

-

This compound - ChemBK. (n.d.). Retrieved January 20, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

-

2,2,2-Trifluoroethyl Acetate | C4H5F3O2 | CID 136256 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019, August 12). Retrieved January 20, 2026, from [Link]

-

1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules - PMC - NIH. (2023, February 23). Retrieved January 20, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18). Retrieved January 20, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). Retrieved January 20, 2026, from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 20, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved January 20, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 20, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]

-